5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.24 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a piperidinyl group at the 5-position and a methyl group at the same position
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
It is known that the compound interacts with its targets, tnks-1 and tnks-2, leading to their inhibition . This interaction and the resulting changes at the molecular level are the subject of ongoing research.
Biochemical Pathways
The inhibition of TNKS-1 and TNKS-2 by this compound affects various biochemical pathways. These pathways and their downstream effects are complex and interconnected, and a comprehensive understanding requires further investigation .
Result of Action
Its inhibition of tnks-1 and tnks-2 suggests potential anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylimidazolidine-2,4-dione with piperidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(4-pyridinyl)imidazolidine-2,4-dione: Similar structure but with a pyridinyl group instead of a piperidinyl group.
5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione: Features a phenyl group with an allyloxy substituent.
Uniqueness
5-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methyl-5-piperidin-4-ylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(6-2-4-10-5-3-6)7(13)11-8(14)12-9/h6,10H,2-5H2,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKMANHZZWGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309268-54-9 |
Source
|
Record name | 5-methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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